molecular formula C9H7F3O2 B1369623 3-(2,4,5-Trifluorophenyl)propanoic acid CAS No. 651047-33-5

3-(2,4,5-Trifluorophenyl)propanoic acid

Cat. No.: B1369623
CAS No.: 651047-33-5
M. Wt: 204.15 g/mol
InChI Key: OMEITIOVLWUOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trifluorophenyl)propanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-(2,4,5-Trifluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase. This interaction facilitates the activation of fatty acids, which is a crucial step in their subsequent metabolism. Additionally, this compound can bind to certain proteins, altering their conformation and activity, thereby influencing various metabolic pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in metabolic reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. Binding proteins can sequester this compound, affecting its localization and accumulation within cells. These interactions are crucial for the compound’s bioavailability and its ability to exert biological effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can interact with target biomolecules. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trifluorobenzene and propanoic acid.

    Reaction with Grignard Reagent: The 2,4,5-trifluorobenzene is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding phenylmagnesium bromide intermediate.

    Carboxylation: The phenylmagnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propanoic acid is utilized in various scientific research applications:

    Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic and cardiovascular diseases.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Material Science: It is employed in the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorophenylacetic acid
  • 3-(3,4,5-Trifluorophenyl)propanoic acid
  • 2,4,5-Trifluorobenzoic acid

Uniqueness

3-(2,4,5-Trifluorophenyl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEITIOVLWUOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592352
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651047-33-5
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2,4,5-Trifluorophenyl)acrylic acid (3.50 g, 17.3 mmol) was dissolved in glacial acetic acid (40 mL) and treated with active carbon (˜0.5 g). The mixture was stirred for 20 min, the carbon filtered off and washed with glacial acetic acid (20 mL). To the resulting solution Pd on carbon catalyst (0.45 g, 10% Pd) was added and the mixture was stirred under hydrogen at atmospheric pressure overnight. The suspension was filtered and concentrated in vacuo. Residual acetic acid was removed by addition of a small volume of toluene followed by concentration in vacuo. The resulting oil crystallized upon standing and this material was dried in vacuum at 50° C. to give 3.34 g (95%) of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trifluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4,5-Trifluorophenyl)propanoic acid
Reactant of Route 3
3-(2,4,5-Trifluorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,4,5-Trifluorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,4,5-Trifluorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2,4,5-Trifluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.